molecular formula C16H16N4O4S3 B3016955 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 496029-00-6

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3016955
CAS No.: 496029-00-6
M. Wt: 424.51
InChI Key: AETDMLRFPJODJN-UHFFFAOYSA-N
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Description

The compound 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide features a thieno[2,3-d]pyrimidine core substituted with hydroxy and methyl groups, coupled with an acetamide linker bearing a 4-sulfamoylphenyl moiety. This structure combines electron-rich heterocyclic systems with a sulfonamide group, which is often associated with enhanced biological activity and solubility. Its design aligns with pharmacophores targeting enzymes like carbonic anhydrases or kinases, where sulfonamide and pyrimidine groups play critical roles in binding .

Properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S3/c1-8-9(2)26-15-13(8)14(22)19-16(20-15)25-7-12(21)18-10-3-5-11(6-4-10)27(17,23)24/h3-6H,7H2,1-2H3,(H,18,21)(H2,17,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETDMLRFPJODJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thieno[2,3-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety. The presence of both sulfur and nitrogen heteroatoms enhances its biological reactivity. The molecular formula is C16H15N3O2S2C_{16}H_{15}N_3O_2S_2, with a molecular weight of approximately 345 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant antimicrobial properties. The compound's structure may contribute to its effectiveness against various pathogens.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. For instance, IC50 values for related compounds against COX-1 and COX-2 have been reported, indicating their potential as anti-inflammatory agents .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For example, certain thieno[2,3-d]pyrimidine derivatives have shown comparable inhibitory effects on cancer cell lines to established chemotherapeutic agents like doxorubicin .

Synthesis

The synthesis of This compound can be achieved through multi-step reactions involving the following key steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This involves the cyclization of appropriate precursors.
  • Sulfanylation : The introduction of the sulfanyl group is typically achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves the coupling of the thieno[2,3-d]pyrimidine derivative with an acetamide moiety.

Case Studies and Research Findings

Recent literature highlights various studies focusing on the biological activity of related compounds:

StudyFindings
Demonstrated significant antimicrobial activity in related thieno[2,3-d]pyrimidine derivatives.
Reported IC50 values for COX inhibition indicating potential anti-inflammatory effects; compounds showed activity comparable to standard NSAIDs.
Investigated anticancer activity in vitro against multiple cell lines; some derivatives exhibited effects similar to doxorubicin.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Key Compound :
  • 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide () Differences:
  • Pyrimidine Substituents : 3-Ethyl and 4-oxo groups replace the 4-hydroxy and 5,6-dimethyl groups.
  • Acetamide Group : 4-Methylphenyl vs. 4-sulfamoylphenyl.
    • Implications :
  • The 4-oxo group may reduce solubility compared to the hydroxy substituent in the target compound.
Hexahydrobenzothieno Analogs :
  • N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Differences:
  • A fused cyclohexene ring increases lipophilicity.
  • 4-Ethylphenyl substituent lacks the sulfamoyl group’s hydrogen-bonding capacity.
    • Implications :
  • Enhanced membrane permeability but reduced solubility compared to the target compound .

Variations in the Acetamide-Linked Aromatic Group

Chlorophenyl Derivatives :
  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide () Differences:
  • 4-Chlorophenyl group vs. 4-sulfamoylphenyl.
  • Diaminopyrimidine core vs. hydroxy-dimethylthienopyrimidine. Implications:
  • The chloro group’s electron-withdrawing effect may enhance reactivity but reduce solubility.
  • Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, unlike the target compound’s planar acetamide .
Pyridinyl and Dichlorophenyl Derivatives :
  • 2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
    • Differences :
  • Dichlorophenyl group introduces strong electron-withdrawing effects.
  • Dihydropyrimidinone ring lacks thieno-fusion. Implications:
  • Higher melting point (230°C) suggests greater crystallinity than the target compound.
  • Chlorine atoms may improve binding to hydrophobic pockets but increase toxicity risks .

Electronic and Conformational Differences

Sulfamoyl vs. Methyl/Methoxy Groups :
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
    • Differences :
  • Pyridinyl group introduces a basic nitrogen, altering electronic properties.
  • Implications:
  • Perpendicular aromatic rings may reduce π-π stacking efficiency in crystal lattices .
Sulfamoylphenyl-Specific Effects :

The 4-sulfamoylphenyl group in the target compound provides:

  • Strong hydrogen-bonding capacity via sulfonamide (–SO₂NH₂).
  • Enhanced solubility in polar solvents compared to methyl or ethyl substituents.
  • Potential for targeting sulfonamide-sensitive enzymes like carbonic anhydrases .

Research Findings and Implications

  • Synthetic Routes : Most analogs are synthesized via nucleophilic substitution between thiol-containing heterocycles and chloroacetamides (e.g., ). The target compound likely follows a similar pathway .
  • The hydroxy group may improve metabolic stability compared to oxo derivatives .
  • Crystallography : SHELX programs () are widely used for structural validation. The target compound’s crystal structure would benefit from SHELXL refinement to analyze intramolecular interactions .

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